molecular formula C10H14F3NO3 B13492829 2-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid

2-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid

Cat. No.: B13492829
M. Wt: 253.22 g/mol
InChI Key: LLILCOLPBJJVMO-UHFFFAOYSA-N
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Description

2-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a methyl group, a trifluoroacetamido group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the cyclohexane ring: Starting with a suitable cyclohexane precursor, the ring is functionalized with a methyl group.

    Introduction of the trifluoroacetamido group: This step involves the reaction of the cyclohexane derivative with trifluoroacetic anhydride in the presence of a base to form the trifluoroacetamido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with biological molecules, influencing their activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-cyclohexanecarboxylic acid: Lacks the trifluoroacetamido group, making it less reactive in certain chemical reactions.

    1-Cyclohexene-1-carboxylic acid: Contains a double bond in the cyclohexane ring, leading to different reactivity patterns.

Uniqueness

The presence of the trifluoroacetamido group in 2-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid imparts unique chemical properties, such as increased electronegativity and the ability to form strong hydrogen bonds

Properties

Molecular Formula

C10H14F3NO3

Molecular Weight

253.22 g/mol

IUPAC Name

2-methyl-1-[(2,2,2-trifluoroacetyl)amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H14F3NO3/c1-6-4-2-3-5-9(6,8(16)17)14-7(15)10(11,12)13/h6H,2-5H2,1H3,(H,14,15)(H,16,17)

InChI Key

LLILCOLPBJJVMO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

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